1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
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Overview
Description
The compound “1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including a thiadiazole ring and a tetrahydrothiazolo[5,4-c]pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a suitable catalyst or reagent . For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Computational methods like Gaussian09 program can also be used to optimize the structures and investigate their physiochemical properties .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific conditions and reagents used . For instance, protodeboronation of pinacol boronic esters has been reported, which could be relevant if boronic esters are involved in the synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the UV-Vis spectra can provide information about the electronic structure of the compound . Other properties such as solubility, stability, and reactivity can be inferred from the structure and functional groups present in the molecule .Scientific Research Applications
Synthesis and Derivative Formation
- A study by Shrivastva et al. (2010) discusses the synthesis of various 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles with potential biological activities, indicating a broader context for synthesizing related compounds like 1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea (Shrivastva, K., Daniel, V., Kunwar, P., Goyal, S., & Gupta, V. D., 2010).
Biological Activities
- Abdelriheem et al. (2017) explore the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, demonstrating the pharmaceutical interest of such compounds due to their antitrypanosomal activity. This suggests the potential for biological activity in compounds like this compound (Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A., 2017).
Heterocyclic Synthesis
- Research by Christoforou et al. (2006) on 5H-1,2,3-dithiazoles highlights the significance of such compounds in creating new heterocycles. This underscores the relevance of studying compounds like this compound in the synthesis of novel heterocyclic compounds (Christoforou, I. C., Koutentis, P., & Michaelidou, S. S., 2006).
Microwave-Assisted Synthesis
- Li and Chen (2008) describe a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, which is relevant for compounds like this compound. Their study emphasizes the efficiency of microwave irradiation in chemical synthesis, offering insights into novel synthesis methods (Li, K., & Chen, W., 2008).
Insecticidal Applications
- Fadda et al. (2017) conducted research on heterocycles incorporating a thiadiazole moiety, indicating the potential insecticidal properties of such compounds. This could suggest similar applications for this compound (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of these compounds could involve the development of new synthetic routes, exploration of their biological activities, and their potential applications in medicine and other fields . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a particularly important area of research .
Properties
IUPAC Name |
1-propan-2-yl-3-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S2/c1-4-5-11-13(26-21-20-11)14(23)22-7-6-10-12(8-22)25-16(18-10)19-15(24)17-9(2)3/h9H,4-8H2,1-3H3,(H2,17,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCCFJOWESRSFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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